2-(5-methyl-1H-pyrazol-3-yl)pyridine

Übersicht

Beschreibung

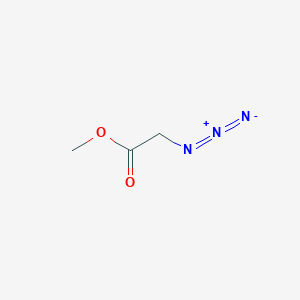

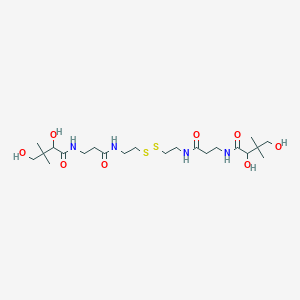

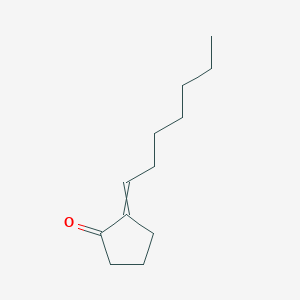

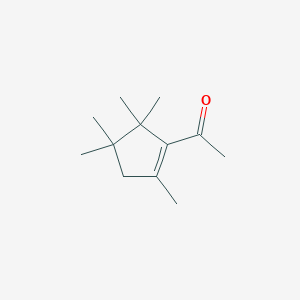

2-(5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has been the subject of various studies due to its potential applications in coordination chemistry and material science. The compound features a pyridine ring substituted at the second position with a 5-methyl-1H-pyrazol-3-yl group, which can act as a ligand in complex formation with various metals .

Synthesis Analysis

The synthesis of related pyrazolyl-pyridine compounds typically involves the formation of the pyrazole ring followed by its introduction to the pyridine moiety. For instance, the synthesis of 2,6-di(5-aminopyrazol-3-yl)pyridine derivatives has been reported, which could provide insights into the synthesis of the 2-(5-methyl-1H-pyrazol-3-yl)pyridine by modifying the substituents on the pyrazole ring . Additionally, the synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions has been described, which might be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 2-(5-methyl-1H-pyrazol-3-yl)pyridine and its derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of iron complex salts of related ligands have been characterized, revealing intermolecular hydrogen bonding and various coordination geometries . Similarly, the crystal structure of a related compound, 3a, showed that all aromatic rings were approximately coplanar, allowing for conjugation .

Chemical Reactions Analysis

The chemical reactivity of 2-(5-methyl-1H-pyrazol-3-yl)pyridine is influenced by the presence of both pyridine and pyrazole rings. These compounds can form mononuclear complexes with metals such as zinc, nickel, manganese, and cadmium, as demonstrated by the synthesis of five new mononuclear complexes . The ligand's ability to coordinate with metals can lead to the formation of various geometries and supramolecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(5-methyl-1H-pyrazol-3-yl)pyridine derivatives can be studied through spectroscopic methods. For instance, the photoluminescent properties of the ligand and its complexes have been investigated, showing potential applications in sensing and material science . The absorption and fluorescence spectral characteristics of related compounds have also been reported, which can provide insights into the electronic properties of the compound .

Wissenschaftliche Forschungsanwendungen

1. Androgen Receptor Antagonists

- Application Summary: This compound is used in the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives, which are evaluated as androgen receptor (AR) antagonists . AR signaling is often activated in prostate cancer (PCa) cells, and blocking this signaling is an important strategy in PCa therapy .

- Methods of Application: The compound is synthesized and its biological activities are evaluated using an AR luciferase reporter assay . Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .

- Results: Compound 6f was revealed as a potent AR antagonist with 59.7% activity . Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide (IC 50 = 35.0 μM), especially 6g with IC 50 value of 13.6 μM .

2. Organic and Medicinal Synthesis

- Application Summary: 5-Amino-pyrazoles, which include 2-(5-methyl-1H-pyrazol-3-yl)pyridine, are potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities .

- Methods of Application: The compound is used in a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- Results: The use of 5-amino-pyrazoles has led to the synthesis of outstanding compounds with diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

3. Imidazole Derivatives

- Application Summary: The derivatives of 1, 3-diazole, which include 2-(5-methyl-1H-pyrazol-3-yl)pyridine, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application: The compound is synthesized and its biological activities are evaluated using various assays .

- Results: The use of 1, 3-diazole derivatives has led to the synthesis of outstanding compounds with diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

4. NAMPT Activation

- Application Summary: Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step of the NAD+ salvage pathway. Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

- Methods of Application: The compound is synthesized and its biological activities are evaluated using various assays .

- Results: The use of this compound has led to the discovery of potential therapeutic targets .

5. Antileishmanial and Antimalarial Activities

- Application Summary: Pyrazole-bearing compounds, which include 2-(5-methyl-1H-pyrazol-3-yl)pyridine, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- Methods of Application: The compound is synthesized and its biological activities are evaluated using various assays .

- Results: The use of pyrazole-bearing compounds has led to the synthesis of outstanding compounds with diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

6. Ligand-Metal-Chelate Complexes

- Application Summary: 2-(5-methyl-1H-pyrazol-3-yl)pyridine is used as an intermediate in the synthesis of ligand-metal-chelate complexes .

- Methods of Application: The compound is synthesized and used to form complexes with various metals .

- Results: The use of this compound has led to the synthesis of various ligand-metal-chelate complexes .

7. Antifungal and Antibacterial Activities

- Application Summary: Pyrazole derivatives, including 2-(5-methyl-1H-pyrazol-3-yl)pyridine, show potential antibacterial and antifungal activity .

- Methods of Application: The compound is synthesized and its biological activities are evaluated using various assays .

- Results: The use of pyrazole derivatives has led to the synthesis of compounds with diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

8. Antileishmanial and Antimalarial Activities

- Application Summary: Pyrazole-bearing compounds, including 2-(5-methyl-1H-pyrazol-3-yl)pyridine, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- Methods of Application: The compound is synthesized and its biological activities are evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

- Results: The use of hydrazine-coupled pyrazole derivatives has led to the synthesis of compounds with diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Eigenschaften

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJQEHNCMPSEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methyl-1H-pyrazol-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)

![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)